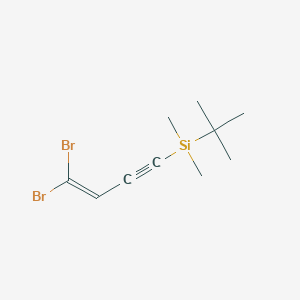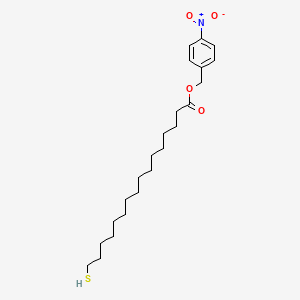
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate is a chemical compound characterized by the presence of a nitrophenyl group attached to a methyl group, which is further linked to a 16-sulfanylhexadecanoate chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 16-sulfanylhexadecanoate typically involves the esterification of 16-sulfanylhexadecanoic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (4-Nitrophenyl)methyl 16-sulfanylhexadecanoate is used as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation and reduction reactions. Its ability to undergo specific chemical transformations makes it useful in investigating metabolic pathways .
Medicine
Its structural features allow for the design of prodrugs that can be activated in specific biological environments, enhancing the efficacy and targeting of therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials .
作用机制
The mechanism of action of (4-Nitrophenyl)methyl 16-sulfanylhexadecanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The sulfanyl group can be oxidized, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
相似化合物的比较
Similar Compounds
(4-Nitrophenyl)methyl 16-hydroxyhexadecanoate: Similar structure but with a hydroxy group instead of a sulfanyl group.
(4-Nitrophenyl)methyl 16-aminomethylhexadecanoate: Contains an amino group instead of a sulfanyl group.
Uniqueness
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate is unique due to the presence of both a nitrophenyl group and a sulfanyl groupThe sulfanyl group provides additional sites for oxidation and substitution reactions, enhancing the compound’s versatility .
属性
CAS 编号 |
891501-62-5 |
|---|---|
分子式 |
C23H37NO4S |
分子量 |
423.6 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl 16-sulfanylhexadecanoate |
InChI |
InChI=1S/C23H37NO4S/c25-23(28-20-21-15-17-22(18-16-21)24(26)27)14-12-10-8-6-4-2-1-3-5-7-9-11-13-19-29/h15-18,29H,1-14,19-20H2 |
InChI 键 |
FMVKILURJACYBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC(=O)CCCCCCCCCCCCCCCS)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)
![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)
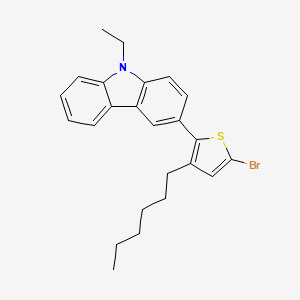
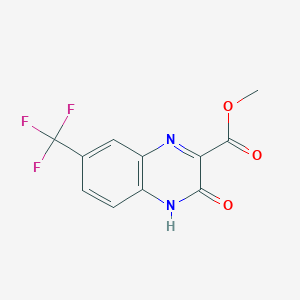

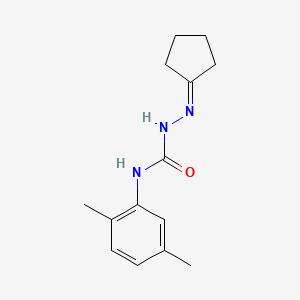
![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)
![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
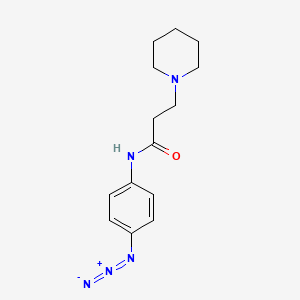
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)


